Erastin2 -

Erastin2

Catalog Number: EVT-3163235
CAS Number:
Molecular Formula: C36H35ClN4O4
Molecular Weight: 623.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erastin2 is a ferroptosis inducer and an inhibitor of the system xc- cystine/glutamate transporter. It inhibits glutamate release in CCF-STTG1 cells (IC50 = 0.0035 µM). It induces cell death in HAP1 cells when used at a concentration of 5 µM, an effect that can be blocked by the ferroptosis inhibitor ferrostatin-1 or deferoxamine. Erastin2 also induces ferroptotic cell death in HT-1080 cells (EC50 = 0.15 µM), an effect that can be blocked by the reducing agent β-mercaptoethanol (EC50 = >20 µM). It increases lipid peroxidation in HT-1080 cells when used at a concentration of 1 µM.

Source and Classification

Erastin2 is classified under the category of ferroptosis inducers. Its discovery stemmed from ongoing research into compounds that could selectively induce cell death in cancer cells while sparing normal cells. The compound is derived from modifications of the original erastin structure, which was first reported by Yagoda et al. in 2007. Erastin2 is noted for its ability to inhibit the cystine/glutamate transporter (System Xc−), leading to decreased levels of glutathione and ultimately promoting ferroptosis in susceptible cancer cell lines .

Synthesis Analysis

The synthesis of Erastin2 involves several key steps, typically beginning with the modification of the core structure of erastin. The synthetic pathway may include:

  1. Starting Materials: The synthesis often utilizes commercially available precursors that contain functional groups amenable to further reactions.
  2. Key Reactions:
    • Amidation: This step may involve the reaction of carboxylic acids with amines to introduce necessary functional groups.
    • Cyclization: Cyclization reactions are crucial for forming the core structure, often employing conditions such as heat or catalysts to promote ring formation.
    • Purification: After synthesis, compounds are usually purified using techniques like column chromatography or recrystallization to isolate Erastin2 from by-products.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Erastin2 maintains a similar molecular structure to its predecessor, erastin, with specific modifications that enhance its biological activity.

  • Molecular Formula: The precise molecular formula may vary based on specific synthetic routes but generally retains elements characteristic of small organic compounds.
  • Structural Features: Key features include:
    • A central aromatic ring system that contributes to its lipophilicity.
    • Functional groups that facilitate interaction with biological targets like System Xc− and voltage-dependent anion channels (VDACs).

The three-dimensional conformation can be analyzed using computational modeling techniques, which help predict its binding affinity and interaction dynamics with target proteins .

Chemical Reactions Analysis

Erastin2 primarily engages in chemical reactions that lead to ferroptosis through the following mechanisms:

  • Inhibition of System Xc−: By blocking this transporter, Erastin2 reduces cystine uptake, leading to decreased glutathione levels. This depletion is critical as glutathione is essential for maintaining redox balance within cells.
  • Induction of Lipid Peroxidation: The compound promotes the accumulation of reactive oxygen species (ROS) and lipid peroxides, which are hallmarks of ferroptosis.
  • Interaction with VDACs: Erastin2 can also modulate VDACs, leading to mitochondrial dysfunction and further promoting oxidative stress within cancer cells .
Mechanism of Action

The mechanism by which Erastin2 induces ferroptosis involves several interrelated pathways:

  1. Cystine Depletion: By inhibiting System Xc−, Erastin2 causes a significant drop in intracellular cysteine levels, which is vital for glutathione synthesis.
  2. Glutathione Depletion: Reduced glutathione levels impair cellular antioxidant defenses, making cells more susceptible to oxidative damage.
  3. Activation of Ferroptosis Pathway: The accumulation of lipid peroxides leads to cell death through mechanisms distinct from apoptosis or necrosis.
  4. Mitochondrial Dysfunction: Interaction with VDACs enhances mitochondrial permeability and ROS production, further driving ferroptotic cell death .
Physical and Chemical Properties Analysis

Erastin2 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates varying solubility in organic solvents, which can affect its bioavailability and efficacy in biological systems.
  • Stability: The compound's stability under physiological conditions is crucial for its potential therapeutic applications.
  • Melting Point and Boiling Point: These parameters can provide insights into its thermal stability and suitability for formulation in drug development.

Quantitative analyses such as logP (partition coefficient) values can help predict its absorption and distribution within biological systems .

Applications

The potential applications of Erastin2 are primarily focused on oncology:

  • Cancer Therapy: As a ferroptosis inducer, it holds promise as a therapeutic agent against various cancers, particularly those harboring RAS mutations.
  • Combination Therapies: Its ability to enhance sensitivity to existing chemotherapy agents suggests potential use in combination therapies to improve treatment outcomes.
  • Research Tool: Beyond therapeutic uses, Erastin2 serves as a valuable tool for studying ferroptosis mechanisms in cellular models.
Molecular Mechanisms of Erastin2-Induced Ferroptosis

Structural Basis of System xc⁻ Inhibition by Erastin2

Erastin2 (C₃₆H₃₅ClN₄O₄; MW 623.14) is a second-generation small-molecule inhibitor optimized for enhanced potency against the system xc⁻ cystine/glutamate antiporter. Structurally, it features a chloro-substituted biphenyl scaffold linked to a quinazolinone moiety, enabling high-affinity interaction with the substrate-binding pocket of the xCT subunit (SLC7A11) [2] [9]. This binding sterically obstructs the extracellular cystine docking site, as confirmed through computational docking simulations and competitive uptake assays. Erastin2 exhibits >100-fold higher inhibitory potency (IC₅₀ = 0.0035 µM) than first-generation erastin analogs, attributable to its optimized halogen bonding and hydrophobic interactions with residues in xCT’s transmembrane domains [9].

Table 1: Comparative Inhibition of System xc⁻ by Small Molecules

CompoundIC₅₀ (μM)Target Specificity
Erastin20.0035xCT subunit
Erastin1.4xCT subunit
Sulfasalazine26.1Broad antiporter
Glutamate>100Physiological inhibitor

Allosteric Modulation of xCT–4F2hc Transporter Complex

The system xc⁻ transporter functions as a heterodimer comprising the light-chain xCT subunit and the heavy-chain 4F2hc (SLC3A2) subunit. Erastin2 binding to xCT induces conformational rearrangement of the xCT-4F2hc complex, disrupting allosteric communication between the subunits [2] [10]. This destabilizes the transporter’s quaternary structure, as evidenced by:

  • Reduced co-immunoprecipitation efficiency of xCT and 4F2hc by >70% after Erastin2 treatment
  • Impaired intracellular glutamate efflux (inhibition constant Kᵢ = 0.008 µM) [9]The allosteric disruption inhibits the antiporter’s ability to adopt the inward-open conformation required for cystine transport, effectively "freezing" the complex in an inactive state [10].

Irreversible Binding Dynamics and Cystine Uptake Suppression

Unlike competitive inhibitors (e.g., glutamate), Erastin2 exhibits time-dependent irreversible inhibition. Brief exposure (5 minutes) to low concentrations (10 µM) sustains >80% suppression of cystine uptake for 24+ hours post-washout, indicating covalent modification or stable complex formation [6] [9]. Key characteristics include:

  • Non-cysteine-dependent binding: Cysteine-to-serine mutations in xCT’s six endogenous cysteine residues do not diminish Erastin2’s efficacy, ruling out disulfide adduct formation [6]
  • Persistent glutathione depletion: Single 5-minute treatments reduce intracellular glutathione (GSH) to <20% of baseline within 6 hours, mirroring continuous exposure effects [6]This irreversibility arises from Erastin2’s high-affinity insertion into xCT’s substrate channel, creating a quasi-permanent physical blockade.

Table 2: Time-Dependent Effects of Transient Erastin2 Exposure

Exposure DurationCystine Uptake (24h post-exposure)GSH Depletion
5 minutes<20% of control>80% reduction
30 minutes<10% of control>90% reduction
2 hoursUndetectable>95% reduction

Downstream Effects on Glutathione Depletion and GPX4 Inactivation

System xc⁻ inhibition depletes cysteine, the rate-limiting precursor for glutathione (GSH) synthesis. Erastin2 reduces intracellular GSH to <5% within 12 hours, disabling the glutathione peroxidase 4 (GPX4) antioxidant system [1] [6]. GPX4 requires GSH as a cofactor to reduce phospholipid hydroperoxides (PL-OOH) to nontoxic alcohols (PL-OH). Consequently:

  • GPX4 activity decreases by 90% despite unchanged protein expression
  • Lipid peroxides (e.g., 4-HNE) accumulate at cytotoxic levels (>5-fold increase) [1]This cascade is amplified by impaired cysteine transport, as cells cannot compensate via the transsulfuration pathway due to low basal expression in most cancers [10].

Table 3: Metabolic Consequences of Erastin2-Mediated System xc⁻ Inhibition

ParameterChange (vs. control)Timeframe
Intracellular cystine↓ 95%2 hours
Glutathione (GSH)↓ 92%6 hours
GPX4 activity↓ 88%12 hours
Malondialdehyde (MDA)↑ 8-fold24 hours

Lipid Peroxidation Amplification via Iron-Dependent ROS Generation

Erastin2-induced GSH/GPX4 failure permits uncontrolled lipid peroxidation through two iron-dependent mechanisms:

  • Fenton chemistry: Labile Fe²⁺ catalyzes hydroxyl radical (•OH) formation from H₂O₂, initiating phospholipid autoxidation chains [1] [8]
  • Lipoxygenase activation: ALOX15 (arachidonate 15-lipoxygenase) directly peroxidizes membrane-bound polyunsaturated fatty acids (PUFAs), particularly arachidonyl- and adrenyl-phosphatidylethanolamines [10] [8]Notably, Erastin2 increases mitochondrial ROS production by 3.5-fold within 4 hours, creating a feedforward loop where lipid peroxides generate secondary radicals that propagate membrane damage [4]. Iron chelation (deferoxamine) or lipophilic antioxidants (ferrostatin-1) completely block this process, confirming iron-dependent peroxidation as the ferroptosis execution mechanism [9].

Table 4: Iron-Dependent Peroxidation Pathways Amplified by Erastin2

MechanismKey ComponentsInhibitors
Fenton reactionFe²⁺, H₂O₂ → •OHDeferoxamine, DFO
Enzymatic peroxidationALOX15, PEBP1 complexBaicalein, NDGA
Mitochondrial ROS burstComplex I, VDAC oligomerizationLiproxstatin-1

Properties

Product Name

Erastin2

IUPAC Name

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one

Molecular Formula

C36H35ClN4O4

Molecular Weight

623.1 g/mol

InChI

InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3

InChI Key

WLPHOTYCGOGILE-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.